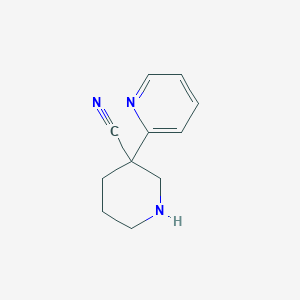![molecular formula C15H20N4O2 B2502300 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine CAS No. 1396845-95-6](/img/structure/B2502300.png)
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with azetidine and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is the [2+2] cycloaddition reaction, which is used to form the azetidine ring . The piperidine moiety can be introduced through hydrogenation of pyridine or via cyclization reactions . The pyrazine ring is often synthesized through condensation reactions involving diamines and diketones.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include organoboron compounds for Suzuki–Miyaura coupling reactions .
化学反应分析
Types of Reactions
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate further chemical transformations . The piperidine moiety can interact with biological receptors, potentially modulating their activity . The pyrazine ring can participate in electron transfer reactions, making the compound useful in redox chemistry .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.
Azetidine: A four-membered nitrogen-containing ring, known for its ring strain and reactivity.
Pyrazine: A six-membered ring with two nitrogen atoms, used in various chemical applications.
Uniqueness
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is unique due to the combination of these three distinct moieties in a single molecule
属性
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-4-2-3-7-19(11)14(20)12-9-18(10-12)15(21)13-8-16-5-6-17-13/h5-6,8,11-12H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFYTBHDBVNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)



![3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2502223.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)
![n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2502230.png)
![5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2502232.png)




